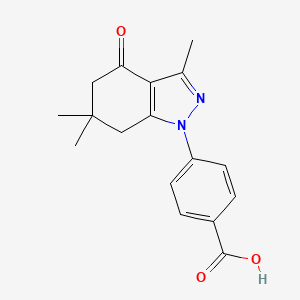![molecular formula C8H7F3N2OS B11776553 (2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11776553.png)
(2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol is a heterocyclic compound that contains both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol typically involves multicomponent reactions. One approach involves the use of N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen under the catalysis of a PdI2/KI system. This process occurs under relatively mild conditions (100°C under 20 atm of a 4:1 mixture of CO-air) and leads to the formation of the desired compound .
Industrial Production Methods
the use of microwave-assisted green synthesis has been explored for similar compounds, which could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the imidazole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Alkyl/arylamino-5-((6-(4 bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles: Known for their antimicrobial activities.
Benzimidazo[2,1-b]thiazoles: Investigated for their potential as anticancer agents.
Uniqueness
(2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol is unique due to the presence of both trifluoromethyl and methanol groups, which can enhance its biological activity and chemical stability. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7F3N2OS |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
[2-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol |
InChI |
InChI=1S/C8H7F3N2OS/c1-4-2-13-5(3-14)6(8(9,10)11)12-7(13)15-4/h2,14H,3H2,1H3 |
InChI Key |
BXEOCTUDHVVDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-2-cyclohexylbenzofuro[3,2-d]pyrimidine](/img/structure/B11776499.png)

![7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11776509.png)

![4-Bromo-2-methyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11776517.png)



![Tert-butyl (8-iodo-2-oxo-2,4-dihydro-1H-benzo[D][1,3]oxazin-6-YL)carbamate](/img/structure/B11776538.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide](/img/structure/B11776541.png)
![4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11776545.png)

